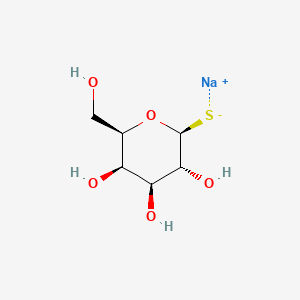

Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has a molecular formula of C13H17O5S, an average mass of 285.337 Da, and a monoisotopic mass of 285.080231 Da .

Molecular Structure Analysis

The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis

The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has a boiling point of 507.2±50.0 °C at 760 mmHg and a flash point of 260.5±30.1 °C . It has a polar surface area of 79 Ų .Applications De Recherche Scientifique

Thiol-Michael Addition Reaction

The thiol group in 1-thio-β-D-glucose allows diverse chemical reactions, including the thiol-Michael addition reaction . This reaction is a powerful tool in materials chemistry, enabling the creation of complex structures and materials .

Polymerization

1-thio-β-D-glucose can be used in polymerization processes . The thiol group in the compound can react with other molecules to form polymers, which have a wide range of applications in various fields such as materials science and biotechnology .

Analytical and Diagnostic Procedures

1-thio-β-D-glucose can be labeled with technetium-99m for analytical and diagnostic procedures . This makes it a valuable tool in medical imaging and diagnostics .

Substrate for Glucose Oxidase

1-thio-β-D-glucose can be used as a substrate for glucose oxidase . This leads to the production of 1-thio-β-D-gluconic acid , which has potential applications in biochemistry and molecular biology.

Carrier Molecule for Cell Uptake

1-thio-β-D-glucose is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles . This makes it a useful tool in cellular biology and drug delivery systems .

Rheumatoid Arthritis Treatment

Although the biological mechanism is unknown, 1-thio-β-D-glucose sodium salt is used in research and to treat rheumatoid arthritis . This highlights its potential therapeutic applications .

Synthesis of 1-Thio-β-D-gluconic Acid

When used as a substrate for glucose oxidase, 1-thio-β-D-glucose leads to the production of 1-thio-β-D-gluconic acid . This compound has potential applications in various biochemical processes .

Research Tool in Biochemistry

Due to its unique chemical properties, 1-thio-β-D-glucose sodium salt is a valuable tool in biochemical research . It can be used to study various biological processes, including carbohydrate metabolism , and to develop new biochemical techniques .

Mécanisme D'action

Target of Action

It’s known that thioglycosides, such as 1-thio-beta-d-galactose sodium salt, are often used in research due to their ability to form hydrophilic self-assembled monolayers with metal .

Mode of Action

1-Thio-beta-D-galactose Sodium Salt interacts with its targets by forming a hydrophilic self-assembled monolayer with metal . This interaction stabilizes the lipid bilayer and protects proteins from denaturation .

Biochemical Pathways

The compound’s ability to stabilize lipid bilayers and protect proteins from denaturation suggests it may influence pathways involving membrane-bound proteins or lipid-mediated signaling .

Result of Action

The molecular and cellular effects of 1-Thio-beta-D-galactose Sodium Salt’s action are largely dependent on its role in stabilizing lipid bilayers and protecting proteins from denaturation . This could potentially maintain the integrity of cellular structures and functions under various conditions.

Action Environment

The action, efficacy, and stability of 1-Thio-beta-D-galactose Sodium Salt can be influenced by various environmental factors. For instance, the presence of metal ions could enhance its ability to form hydrophilic self-assembled monolayers .

Propriétés

IUPAC Name |

sodium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3+,4+,5-,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBZIVFRYLHPT-QEQWBAOXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.